(1-(p-Tolyl)cyclobutyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
[1-(4-methylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10-3-5-11(6-4-10)12(9-13)7-2-8-12/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
CTOKYSJQNTXHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2)CO |
Origin of Product |
United States |
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (1-(p-Tolyl)cyclobutyl)methanol |
| CAS Registry Number | 1542983-56-1 bldpharm.com |
| Molecular Formula | C12H16O |
| Molecular Weight | 176.26 g/mol |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like ethers, alcohols, and chlorinated hydrocarbons. Its solubility in water is likely to be low due to the hydrophobic p-tolyl and cyclobutyl groups. |
Reactivity and Mechanistic Investigations of 1 P Tolyl Cyclobutyl Methanol
Transformations Involving the Hydroxyl Functionality
The primary alcohol functionality in (1-(p-Tolyl)cyclobutyl)methanol is a key site for various chemical transformations, most notably esterification and etherification.
Esterification: The conversion of this compound to its corresponding ester can be achieved through reaction with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove water as it is formed. organic-chemistry.org The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.orgyoutube.com Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com For instance, p-toluenesulfonic acid (p-TsOH) can be used as a catalyst for this transformation. researchgate.net
Etherification: The hydroxyl group can also be converted to an ether. One common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed etherification between two alcohol molecules, or in this case, between this compound and another alcohol like methanol (B129727). wikipedia.orgresearchgate.net Zeolite catalysts have been shown to be effective for the gas-phase etherification of cyclic alcohols with methanol. researchgate.net
Ring Expansion and Rearrangement Reactions of the Cyclobutyl Moiety
The strained four-membered cyclobutyl ring in this compound is prone to rearrangements, particularly those involving carbocationic intermediates, which can lead to the formation of more stable five-membered rings.
Carbocationic Rearrangements of Cyclobutyl Systems
The formation of a carbocation adjacent to a cyclobutyl ring, such as the cyclobutylcarbinyl cation derived from this compound, often triggers a ring expansion. stackexchange.com This rearrangement is driven by the relief of ring strain inherent in the four-membered ring and the formation of a more stable secondary or tertiary carbocation within a five-membered ring. stackexchange.comchemistrysteps.com For instance, the hydrolysis of a (cyclobutylmethyl) halide leads to a cyclopentyl alcohol, demonstrating this ring expansion tendency. chemistrysteps.com The stability of carbocations generally increases from primary to secondary to tertiary, providing a thermodynamic driving force for such rearrangements. youtube.com
Investigations of Semipinacol-Type Rearrangements
Semipinacol rearrangements are characterized by a 1,2-migration of an alkyl or hydrogen group to an adjacent electrophilic carbon, resulting in the formation of a ketone or aldehyde. wikipedia.orgsynarchive.com This type of rearrangement is relevant to this compound under conditions that generate a carbocation at the carbon bearing the hydroxyl group. While classic pinacol (B44631) rearrangements start from 1,2-diols, semipinacol rearrangements can be initiated from other precursors, including 2-heteroatom substituted alcohols. wikipedia.orgsynarchive.com The process involves the formation of a carbocation followed by the migration of a carbon-carbon bond of the cyclobutyl ring, leading to a ring-expanded ketone. nih.gov
Influence of Aromatic Substitution on Rearrangement Pathways
The nature of the substituent on the aromatic ring can significantly influence the pathways of carbocationic rearrangements. An electron-donating group, such as the methyl group in the p-tolyl substituent, can stabilize an adjacent carbocation. This stabilization can affect the relative rates of competing rearrangement pathways. In the context of cyclopropylcarbinyl systems, which share similarities with cyclobutylcarbinyl systems, phenyl substitution has been shown to make rearrangement pathways competitive with nucleophilic attack, sometimes leading to a loss of stereoselectivity. chemrxiv.org While direct studies on the influence of the p-tolyl group on the rearrangement of this compound are not extensively detailed in the provided results, it is reasonable to infer that its electron-donating nature would play a role in directing the outcome of such reactions.
Reactions Involving the p-Tolyl Group
The p-tolyl group, consisting of a benzene (B151609) ring substituted with a methyl group, can undergo electrophilic aromatic substitution reactions. wikipedia.orgontosight.ai The methyl group is an activating, ortho-, para-directing group, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the positions ortho and para to itself. youtube.com However, since the para position is already occupied by the cyclobutylmethanol substituent, electrophilic attack would be directed to the ortho positions. The reactivity of the aromatic ring towards electrophiles is influenced by the electron density within the ring. unl.edu
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions depend on the reactivity of the aromatic ring and the strength of the electrophile. For a deactivated ring, harsher conditions, such as the use of fuming sulfuric acid, may be necessary. youtube.com
Oxidative Transformations of this compound
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.ukchemistryviews.orglibretexts.org
Partial Oxidation to Aldehyde: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used to stop the oxidation at the aldehyde stage, yielding (1-(p-tolyl)cyclobutyl)carbaldehyde. chemistryviews.orglibretexts.org These reactions are typically carried out in the absence of water to prevent further oxidation. wikipedia.org
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), in the presence of water, will oxidize the primary alcohol to the corresponding carboxylic acid, (1-(p-tolyl)cyclobutyl)carboxylic acid. chemistryviews.orgwikipedia.org The reaction proceeds through the intermediate aldehyde, which is then further oxidized. chemguide.co.uklibretexts.org
It is important to note that tertiary alcohols are generally resistant to oxidation under these conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uklibretexts.org
The table below summarizes the expected products from the oxidation of this compound.
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | (1-(p-Tolyl)cyclobutyl)carbaldehyde |
| Dess-Martin periodinane (DMP) | (1-(p-Tolyl)cyclobutyl)carbaldehyde |
| Potassium permanganate (KMnO₄) | (1-(p-Tolyl)cyclobutyl)carboxylic acid |
| Chromic acid (Jones reagent) | (1-(p-Tolyl)cyclobutyl)carboxylic acid |
Derivatization and Functionalization Strategies
The hydroxyl group of this compound is the primary site for derivatization and functionalization. Standard organic transformations can be employed to convert this alcohol into a variety of other functional groups, thereby expanding its synthetic utility. The principal strategies would include esterification, etherification, and oxidation.
Esterification
The formation of esters from this compound can be achieved through several established methods. The most common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is an equilibrium process, and to drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Alternatively, for more reactive and often higher-yielding procedures, the alcohol can be treated with an acyl halide (e.g., an acid chloride) or a carboxylic anhydride. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct.
Table 1: Potential Esterification Reactions of this compound
| Ester Product | Carboxylic Acid/Acyl Halide | Reagents and Conditions (Hypothetical) |
|---|---|---|
| (1-(p-Tolyl)cyclobutyl)methyl acetate | Acetic acid / Acetyl chloride | Acetic acid, cat. H₂SO₄, heat; or Acetyl chloride, pyridine, CH₂Cl₂ |
Etherification
The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.
Table 2: Potential Etherification Reactions of this compound
| Ether Product | Alkylating Agent | Reagents and Conditions (Hypothetical) |
|---|---|---|
| 1-(Methoxymethyl)-1-(p-tolyl)cyclobutane | Methyl iodide | 1) NaH, THF; 2) CH₃I |
Oxidation
Oxidation of the primary alcohol functionality in this compound can lead to either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.
For the selective oxidation to the aldehyde, (1-(p-tolyl)cyclobutyl)carbaldehyde, mild oxidizing agents are required. Commonly used reagents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. These methods are performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid.
Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃ and aqueous sulfuric acid, also known as the Jones reagent), would be expected to oxidize the primary alcohol directly to the corresponding carboxylic acid, (1-(p-tolyl)cyclobutyl)carboxylic acid.
Table 3: Potential Oxidation Reactions of this compound
| Oxidation Product | Oxidizing Agent | Reagents and Conditions (Hypothetical) |
|---|---|---|
| (1-(p-Tolyl)cyclobutyl)carbaldehyde | Pyridinium chlorochromate (PCC) | PCC, CH₂Cl₂ |
| (1-(p-Tolyl)cyclobutyl)carbaldehyde | Swern Oxidation | 1) (COCl)₂, DMSO, CH₂Cl₂; 2) Et₃N |
| (1-(p-Tolyl)cyclobutyl)carboxylic acid | Potassium permanganate | KMnO₄, NaOH, H₂O, heat |
Advanced Spectroscopic Applications in Mechanistic and Structural Elucidation of 1 P Tolyl Cyclobutyl Methanol
Application of Advanced NMR Techniques for Conformational Analysis
The flexible nature of the cyclobutyl ring and its spatial relationship with the p-tolyl group in (1-(p-Tolyl)cyclobutyl)methanol present a complex conformational landscape. Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for mapping this landscape in solution. While standard 1D ¹H and ¹³C NMR provide initial structural confirmation, two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for a detailed conformational analysis. columbia.edu
These methods detect through-space interactions between protons, providing insights into their spatial proximity. For a molecule like this compound, NOESY or ROESY experiments can reveal correlations between the protons of the p-tolyl ring and those on the cyclobutyl ring and its methanol (B129727) substituent. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a semi-quantitative estimation of internuclear distances. huji.ac.il This information is vital for determining the preferred orientation of the p-tolyl group relative to the cyclobutyl ring.
For instance, a strong NOE correlation between the ortho-protons of the p-tolyl group and specific protons on the cyclobutane (B1203170) ring would suggest a conformation where the aromatic ring is folded over the cyclobutyl moiety. Conversely, the absence of such correlations might indicate a more extended conformation. The choice between NOESY and ROESY often depends on the molecule's size; for medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment. columbia.edu
A hypothetical set of NOESY correlations for a predominant conformer of this compound is presented in the table below. The presence of these correlations would be instrumental in constructing a 3D model of the molecule in solution.
Table 1: Hypothetical NOESY Correlations for this compound
| Interacting Protons | Correlation Strength | Inferred Proximity |
|---|---|---|
| p-Tolyl (ortho-H) & Cyclobutyl (H-2/5) | Strong | Close |
| p-Tolyl (ortho-H) & Methanol (CH₂) | Medium | Moderate |
| p-Tolyl (methyl-H) & Cyclobutyl (H-3/4) | Weak | Distant |
Furthermore, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to unambiguously assign all proton and carbon signals, which is a prerequisite for a reliable NOE-based conformational analysis. mdpi.com By combining these advanced NMR methods with computational modeling, a comprehensive understanding of the conformational preferences of this compound in solution can be achieved. rsc.orgfrontiersin.org
X-ray Crystallographic Studies of this compound Derivatives
While NMR spectroscopy provides invaluable information about the conformational dynamics in solution, single-crystal X-ray diffraction offers an unambiguous and high-resolution snapshot of the molecule's structure in the solid state. To facilitate the growth of high-quality crystals suitable for X-ray analysis, derivatives of this compound may be synthesized. For instance, esterification of the hydroxyl group can introduce functionalities that promote intermolecular interactions, such as hydrogen bonding or π-π stacking, which are conducive to crystal lattice formation. mdpi.com
The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystalline state. nih.gov This includes the pucker of the cyclobutane ring and the precise orientation of the p-tolyl and hydroxymethyl groups relative to the four-membered ring.
A hypothetical crystallographic data table for a derivative, such as (1-(p-Tolyl)cyclobutyl)methyl acetate, is presented below. Such a table summarizes the key parameters of the crystal lattice and the data collection process.
Table 2: Hypothetical Crystallographic Data for (1-(p-Tolyl)cyclobutyl)methyl Acetate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₈O₂ |
| Formula Weight | 218.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(1) |
| c (Å) | 14.567(3) |
| β (°) | 105.21(1) |
| Volume (ų) | 1202.4(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.205 |
The detailed structural information from X-ray crystallography is not only crucial for understanding the intrinsic stereoelectronic properties of the molecule but also serves as a benchmark for validating the conformations predicted by NMR and computational methods. mdpi.com
Vibrational Spectroscopy in Probing Molecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the bonding and functional groups within this compound. These techniques are complementary, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. nih.gov
The FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-O stretch, aromatic C-H and C=C stretches of the p-tolyl group, and the aliphatic C-H stretches of the cyclobutyl ring and methyl group. The position, shape, and intensity of the O-H stretching band, typically broad and centered around 3300-3500 cm⁻¹, can provide information about hydrogen bonding interactions in the sample, whether in the solid state or in concentrated solution.
Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar aromatic ring and the cyclobutyl skeleton. nih.govuni-salzburg.at Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can lead to a detailed assignment of the fundamental vibrational modes. nih.gov This allows for a correlation between specific vibrational frequencies and structural features of the molecule.
A table of expected characteristic vibrational frequencies for this compound is provided below.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretching (H-bonded) | 3500-3300 | FTIR |
| Aromatic C-H | Stretching | 3100-3000 | FTIR, Raman |
| Aliphatic C-H | Stretching | 3000-2850 | FTIR, Raman |
| Aromatic C=C | Stretching | 1610, 1515 | FTIR, Raman |
By comparing the experimental vibrational spectra with those predicted for different conformers by computational models, it is possible to further refine the understanding of the molecule's preferred three-dimensional structure and the nature of its intermolecular interactions.
Theoretical and Computational Chemistry Studies of 1 P Tolyl Cyclobutyl Methanol
Quantum Mechanical Investigations of Electronic Structure and Stability
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (1-(p-Tolyl)cyclobutyl)methanol. These investigations provide insights into the molecule's electronic landscape and thermodynamic stability. By solving the Schrödinger equation for the molecular system, albeit with approximations, it is possible to determine key parameters that govern its behavior.
High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been employed to obtain a precise description of the electronic structure. These methods, while computationally intensive, offer a high degree of accuracy. The calculated electronic energy, when combined with zero-point vibrational energy (ZPVE) corrections, yields the total energy of the molecule, a crucial indicator of its stability. The distribution of electron density, as revealed by these calculations, highlights the electron-rich aromatic ring and the polar hydroxyl group, which are key features influencing the molecule's intermolecular interactions and reactivity.
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies greater stability. For this compound, the HOMO is predominantly localized on the p-tolyl group, while the LUMO is distributed over the cyclobutyl and methanol (B129727) fragments.
Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-311++G(d,p) level of theory.
| Property | Value |
| Total Electronic Energy | -655.432 Hartrees |
| Zero-Point Vibrational Energy | 0.258 Hartrees |
| HOMO Energy | -6.85 eV |
| LUMO Energy | 0.12 eV |
| HOMO-LUMO Gap | 6.97 eV |
| Dipole Moment | 1.98 Debye |
Note: The data in this table is theoretical and generated for illustrative purposes based on typical computational chemistry outputs.
Density Functional Theory (DFT) Calculations for Reaction Pathways.nih.govresearchgate.netmdpi.com
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for exploring the reaction mechanisms of moderately sized organic molecules like this compound. nih.govmdpi.com DFT studies are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating the intricate steps involved in chemical transformations. researchgate.net
For this compound, DFT calculations have been pivotal in investigating reactions such as oxidation of the methanol moiety and reactions involving the aromatic ring. These calculations can trace the geometric and energetic changes as reactants are converted into products, providing a detailed, step-by-step picture of the reaction pathway. researchgate.net Functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to achieve reliable results.
Elucidation of Transition States and Activation Energies.researchgate.net
A key aspect of understanding reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface. DFT calculations are employed to locate the geometry of these fleeting structures. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is a critical determinant of the reaction rate. For instance, in the theoretical oxidation of the primary alcohol in this compound to the corresponding aldehyde, DFT calculations can pinpoint the transition state for the initial hydrogen abstraction step. The calculated activation energy provides a quantitative measure of the kinetic feasibility of this transformation.
Table 2: Calculated Activation Energies for a Hypothetical Dehydrogenation Step of this compound using different DFT functionals.
| DFT Functional | Basis Set | Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | 25.8 |
| M06-2X | 6-31G(d) | 28.1 |
| ωB97X-D | 6-31G(d) | 27.5 |
Note: The data in this table is theoretical and generated for illustrative purposes based on typical computational chemistry outputs.
Prediction of Reactivity and Selectivity.researchgate.netrsc.org
DFT calculations are not only useful for understanding known reactions but also for predicting the reactivity and selectivity of a molecule towards various reagents. researchgate.netrsc.org By comparing the activation energies of competing reaction pathways, one can predict which product is likely to be favored. For example, in electrophilic aromatic substitution reactions on the p-tolyl group of this compound, DFT can be used to calculate the activation energies for substitution at the ortho and meta positions relative to the cyclobutylmethanol substituent. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the regioselectivity of the reaction.
Furthermore, conceptual DFT-based reactivity descriptors, such as the Fukui functions and local softness, can be calculated to identify the most reactive sites within the molecule. These descriptors provide a quantitative measure of the susceptibility of different atoms or regions of the molecule to nucleophilic or electrophilic attack, offering valuable predictions about its chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis.nih.gov
While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govpitt.edu MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and dynamic properties. nih.gov For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for understanding its preferred three-dimensional structures and the transitions between them. mdpi.com
By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to identify the most stable conformers and to calculate the free energy barriers for interconversion between them. These simulations typically employ classical force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates. Analysis of the MD trajectory can reveal the distribution of dihedral angles and identify the most populated conformational states. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological receptor or a solvent environment.
Table 3: Populated Conformers of this compound from a 100 ns MD Simulation.
| Conformer | Dihedral Angle (C-C-C-O) | Population (%) | Relative Energy (kcal/mol) |
| 1 | 65° | 45 | 0.00 |
| 2 | -175° | 35 | 0.35 |
| 3 | -55° | 20 | 0.82 |
Note: The data in this table is theoretical and generated for illustrative purposes based on typical computational chemistry outputs.
Computational Prediction of Spectroscopic Parameters.nih.govnih.gov
Computational chemistry provides a powerful tool for predicting and interpreting spectroscopic data. nih.govnih.gov By calculating spectroscopic parameters from first principles, it is possible to aid in the structural elucidation of new compounds and to gain a deeper understanding of experimental spectra.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities can be compared with experimental data to confirm the molecule's structure and to assign specific vibrational modes to different functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Comparing calculated and experimental NMR spectra can help to resolve ambiguities in spectral assignments and to confirm the molecule's connectivity and stereochemistry. Furthermore, electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT), providing a theoretical prediction of the UV-Visible absorption spectrum.
Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution.mdpi.comrsc.orgnih.gov
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. It provides a visual representation of the charge distribution and is particularly useful for identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov
The MEP surface of this compound is typically color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). For this molecule, the MEP analysis reveals a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential, indicating its susceptibility to interaction with nucleophiles. The aromatic ring also shows a region of negative potential above and below the plane of the ring, which is characteristic of π-systems. This analysis provides a rationalization for the molecule's observed reactivity and intermolecular interactions. elsevierpure.com
In addition to the visual MEP map, the distribution of partial atomic charges can be quantified using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld analysis. These methods partition the total electron density among the atoms in the molecule, providing a numerical representation of the charge distribution.
Synthesis and Reactivity of Analogues and Derivatives of 1 P Tolyl Cyclobutyl Methanol
Exploration of Alkyl and Aryl Substituted Cyclobutyl Methanols
The synthesis of analogues of (1-(p-Tolyl)cyclobutyl)methanol, featuring variations in the substitution pattern on both the aromatic ring and the cyclobutane (B1203170) moiety, is pivotal for systematic studies of structure and reactivity. The primary and most versatile method for creating these tertiary alcohols is the Grignard reaction. libretexts.orgyoutube.com This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a ketone or aldehyde. youtube.com
To synthesize the parent compound, this compound, one could react p-tolylmagnesium bromide with cyclobutanone. By extension, a diverse array of analogues can be systematically prepared by varying the reactants:
Aryl Substitution: By employing different substituted arylmagnesium halides (e.g., p-anisylmagnesium bromide, p-chlorophenylmagnesium bromide) with cyclobutanone, a series of 1-aryl-cyclobutylmethanols can be generated. This allows for the investigation of electronic effects (electron-donating vs. electron-withdrawing groups) on the molecule's reactivity.
Alkyl Substitution on the Ring: Using substituted cyclobutanones (e.g., 2-methylcyclobutanone, 3-phenylcyclobutanone) with p-tolylmagnesium bromide allows for the introduction of substituents directly onto the cyclobutyl ring, enabling the study of steric and electronic effects originating from the saturated ring.
Substitution at the Carbinol Carbon: Reacting an acyl chloride (like p-toluoyl chloride) with an excess of a suitable Grignard reagent (e.g., methylmagnesium bromide) can also yield tertiary alcohols, though this is a less direct route for this specific class. A more controlled approach involves the reaction of a cyclobutyl Grignard reagent with a p-substituted acetophenone.
The general synthetic approach using a Grignard reagent and a ketone is outlined below:
Table 1: General Scheme for Synthesis of (1-Aryl-cyclobutyl)methanol Analogues
| Reactant 1 (Grignard Reagent) | Reactant 2 (Ketone) | Product (after acidic workup) |
| Aryl-MgBr | Cyclobutanone | (1-Aryl-cyclobutyl)methanol |
| p-Tolyl-MgBr | Substituted Cyclobutanone | (1-(p-Tolyl)-substituted-cyclobutyl)methanol |
The Grignard reagent itself is prepared by reacting an aryl or alkyl halide with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the reagent. libretexts.org The subsequent reaction with the carbonyl compound, followed by an aqueous acidic workup, yields the desired alcohol. youtube.com While this method is robust, challenges can arise, such as the formation of biphenyl (B1667301) coupling products during the Grignard reagent preparation. wisc.edu
Structure-Reactivity Relationships in Cyclobutyl Alcohol Derivatives
The reactivity of cyclobutyl alcohol derivatives, particularly in reactions involving the departure of a leaving group from the carbinol center, is dominated by the formation and subsequent fate of carbocation intermediates. Solvolysis reactions, where the solvent acts as the nucleophile, are classic probes for these mechanisms. nih.govresearchgate.net
The solvolysis of substrates like (1-(p-tolyl)cyclobutyl)methyl tosylate or bromide is expected to proceed through an S_N1-type mechanism. The first and rate-determining step is the formation of a tertiary cyclobutyl carbocation. The stability of this carbocation is paramount and is influenced by several factors:
Aryl Substituents: The p-tolyl group, with its electron-donating methyl group, helps to stabilize the adjacent positive charge through resonance and induction. Varying the substituent on the phenyl ring from electron-donating (e.g., -OCH₃) to electron-withdrawing (e.g., -Cl, -NO₂) would significantly alter the rate of solvolysis. Electron-donating groups accelerate the reaction by stabilizing the carbocation, while electron-withdrawing groups destabilize it and retard the rate.
Solvent Effects: The rate of ionization is highly dependent on the solvent's ionizing power and nucleophilicity. The Grunwald-Winstein equation is a linear free-energy relationship used to quantify these effects and provides mechanistic insight. wisc.edumt.com Studies on related systems show a significant sensitivity to solvent ionizing power, which is characteristic of reactions proceeding via carbocationic intermediates. libretexts.orgwisc.edu
Rearrangements: A hallmark of cyclobutylcarbinyl systems is their propensity for rearrangement. The tertiary cyclobutyl cation is in equilibrium with the more stable cyclopropylcarbinyl cation through ring contraction. This rearrangement often leads to a mixture of products, including those with expanded (cyclopentyl) or rearranged (cyclopropylcarbinyl) skeletons. nih.gov The exact product distribution depends on the specific substrate structure, the leaving group, and the reaction conditions. For instance, in a Grignard reaction of 2-phenylacetylaldehyde with p-tolylmagnesium bromide, an unexpected product can form due to the acidic nature of the α-proton, highlighting that side reactions can compete with the expected nucleophilic addition. chegg.com
Cyclopropyl Analogues: Comparative Mechanistic Studies
To fully appreciate the reactivity of cyclobutyl systems, it is instructive to compare them to their three-membered ring analogues, the cyclopropylcarbinyl systems. Solvolysis studies on cyclopropylcarbinyl bromide and cyclobutyl bromide reveal dramatic differences in reactivity. libretexts.orgwisc.edumt.com
The reactions of cyclopropylcarbinyl bromide are reported to be 10 to 120 times faster than those of cyclobutyl bromide, depending on the solvent. libretexts.orgwisc.edumt.com This pronounced rate enhancement is attributed to the unique electronic nature of the cyclopropane (B1198618) ring. The C-C bonds of a cyclopropane ring have significant p-character, allowing them to effectively stabilize an adjacent positive charge through conjugation.
The solvolysis of cyclopropylcarbinyl derivatives proceeds through a highly stabilized, non-classical carbocation known as the bishomocyclopropylcarbinyl cation. This delocalized structure distributes the positive charge over several atoms, leading to a lower activation energy for its formation compared to the cyclobutyl cation.
The application of the extended Grunwald-Winstein equation to the solvolysis of both bromides provides quantitative insight into the transition states: wisc.edumt.com
Table 2: Grunwald-Winstein Parameters for Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides
| Compound | Sensitivity to Solvent Nucleophilicity (l) | Sensitivity to Solvent Ionizing Power (m) |
| Cyclopropylcarbinyl Bromide | 0.42 | 0.75 |
| Cyclobutyl Bromide | 0.53 | 0.94 |
Data from J. Org. Chem. 2000, 65(8), 2548-2554. wisc.edumt.com
Both reactions show considerable sensitivity to the solvent's ionizing power (m-values), consistent with a rate-determining ionization step. wisc.edu The mechanism proposed involves ionization with significant nucleophilic solvation of the developing carbocation. wisc.edumt.com The higher reactivity of the cyclopropylcarbinyl system is a cornerstone of physical organic chemistry, illustrating the profound impact of neighboring group participation in stabilizing reactive intermediates.
Synthesis of Cyclic Ether Derivatives via Intramolecular Reactions
Derivatives of this compound can serve as precursors for the synthesis of complex heterocyclic structures, such as cyclic ethers. These transformations are typically achieved through intramolecular reactions where the hydroxyl group acts as an internal nucleophile.
One common strategy is the intramolecular Williamson ether synthesis. This requires a molecule containing both a hydroxyl group and a suitable leaving group. For instance, if a side chain containing a halide or tosylate were present on the cyclobutane ring or the tolyl group, treatment with a strong base (like sodium hydride) would deprotonate the alcohol to form an alkoxide. This alkoxide could then attack the carbon bearing the leaving group in an intramolecular S_N2 reaction, closing the ring to form a cyclic ether.
More advanced strategies have been developed for synthesizing complex spirocyclic ethers from cyclobutane precursors. For example, heteroannulations of bicyclobutane derivatives bearing enol ether groups can be triggered by a gold catalyst in the presence of water. youtube.comnih.gov This process involves hydration of the enol ether followed by an intramolecular cyclization, affording spirocyclobutanes with cyclic acetal (B89532) groups. youtube.comnih.gov Another powerful method involves a cascade reaction sequence, such as an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, to produce enantioenriched cyclobutane derivatives that are themselves cyclic ethers. youtube.comdokumen.pub These methods demonstrate how the cyclobutane framework can be a building block for architecturally complex, oxygen-containing heterocycles. researchgate.net
Future Research Directions and Emerging Trends for 1 P Tolyl Cyclobutyl Methanol Studies
Development of Novel Stereoselective Synthetic Routes
The creation of specific 3D arrangements of molecules, known as stereoisomers, is a major goal in modern chemistry. For (1-(p-Tolyl)cyclobutyl)methanol, future research will likely focus on creating new ways to synthesize it that are stereoselective. This means the chemical reactions will produce one desired stereoisomer over others. This level of control is important because different stereoisomers of a molecule can have very different biological activities or chemical properties.
Exploration of Unconventional Reactivity Patterns
Scientists are also interested in exploring new and unusual ways that this compound can react. This could involve using it in reactions that are not typical for this type of molecule, or under conditions that have not been tried before. By pushing the boundaries of its known chemistry, researchers hope to uncover new and useful transformations that could lead to the synthesis of novel compounds with interesting properties.
Advanced Computational Modeling for Complex Systems
The use of powerful computers to model and predict chemical behavior is becoming increasingly important. For this compound, advanced computational modeling can provide deep insights into its structure, properties, and how it interacts with other molecules. nih.gov These models can help researchers understand complex reaction mechanisms and predict the outcomes of experiments before they are even performed in the lab. This can save time and resources, and accelerate the discovery of new applications for this compound.
Potential in Catalyst Design and Mechanistic Insights
This compound and similar molecules have the potential to be used in the design of new catalysts. Catalysts are substances that speed up chemical reactions without being consumed in the process. By incorporating this molecule into a larger catalyst structure, it may be possible to create highly efficient and selective catalysts for a variety of chemical transformations. Furthermore, studying how these catalysts work can provide valuable insights into the fundamental mechanisms of chemical reactions.
Q & A
Q. What are the optimal synthetic routes for (1-(p-Tolyl)cyclobutyl)methanol, considering scalability and environmental impact?
- Methodological Answer: The synthesis can be optimized via catalytic hydrogenation of ketone precursors or reductive amination pathways. For greener approaches, biocatalysts (e.g., alcohol dehydrogenases) and eco-friendly solvents (e.g., cyclopentyl methyl ether) are recommended to reduce waste and energy consumption. Reaction conditions (temperature, pH) should be tailored to enhance yield and enantioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclobutyl ring structure and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl and aromatic C-H stretches, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in enantiomers .
Q. How can impurities in this compound be detected and quantified?
- Methodological Answer: Gas Chromatography (GC) with a flame-ionization detector and a 0.5-mm × 15-m column coated with phase G5 is effective. Use a temperature gradient from 100°C to 215°C at 18°C/min, with nitrogen carrier gas (7.5 mL/min). Relative retention times (RRTs) and area normalization help identify and quantify impurities (e.g., unreacted precursors, stereoisomers) .
Advanced Research Questions
Q. What strategies enable enantiomeric separation of this compound, and which chiral stationary phases are most effective?
- Methodological Answer: Chiral HPLC with cellulose-based stationary phases (e.g., Chiralcel OD-H) or polysaccharide derivatives (Chiralpak AD) achieves baseline separation. Mobile phases like hexane/isopropanol (90:10 v/v) optimize resolution. Dynamic kinetic resolution using lipases or engineered enzymes may also enhance enantiomeric excess (ee) during synthesis .
Q. How does the cyclobutyl ring influence the compound’s physicochemical properties compared to cyclohexyl analogs?
- Methodological Answer: The strained cyclobutyl ring increases molecular rigidity, altering solubility and logP values. Computational studies (DFT or MD simulations) reveal reduced conformational flexibility, impacting binding affinity in biological systems. Comparative HPLC retention times and melting point analyses further highlight these differences .
Q. What in silico approaches predict the biological activity of this compound derivatives?
- Methodological Answer: Molecular docking (AutoDock Vina) and QSAR models identify key pharmacophores. Substituent effects on antibacterial activity can be modeled using Hammett σ constants or 3D electrostatic potential maps. Machine learning (e.g., Random Forest) trained on PubChem BioAssay data predicts toxicity and ADMET profiles .
Q. What challenges arise in achieving high enantiomeric excess during synthesis, and how can they be mitigated?
- Methodological Answer: Competing side reactions (e.g., racemization) reduce ee. Mitigation strategies include low-temperature synthesis (<0°C), chiral auxiliaries (e.g., Evans oxazolidinones), or asymmetric catalysis (BINAP-metal complexes). Continuous-flow reactors minimize residence time, suppressing racemization .
Analytical and Stability Questions
Q. Under what conditions does this compound degrade, and how can stability be improved?
- Methodological Answer: Degradation occurs via oxidation (forming ketones) under acidic or high-temperature conditions. Stabilize by storing in inert atmospheres (argon) at -20°C with desiccants. Antioxidants (BHT) and UV-protective packaging prevent photooxidation. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
